molecular formula C11H15FO B7862754 1-(3-Fluorophenyl)-2-pentanol

1-(3-Fluorophenyl)-2-pentanol

Cat. No.: B7862754
M. Wt: 182.23 g/mol
InChI Key: LLDYBXFODXZEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-2-pentanol is an organic compound characterized by a fluorophenyl group attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-2-pentanol can be synthesized through several methods, including:

  • Grignard Reaction: Reacting 3-fluorophenyl magnesium bromide with pentan-2-one.

  • Reduction of Ketones: Reducing 3-fluorophenyl-2-pentanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2-pentanol undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the alcohol group can yield 1-(3-fluorophenyl)-2-pentanone.

  • Reduction: Further reduction of the ketone group can produce 1-(3-fluorophenyl)-2-pentane.

  • Substitution Reactions: The fluorine atom can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO3) in acidic conditions.

  • Reduction: Sodium borohydride (NaBH4) in methanol.

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: 1-(3-fluorophenyl)-2-pentanone.

  • Reduction: 1-(3-fluorophenyl)-2-pentane.

  • Substitution: Various derivatives depending on the substituent.

Scientific Research Applications

1-(3-Fluorophenyl)-2-pentanol has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activity.

  • Medicine: Investigated for its pharmacological properties.

  • Industry: Employed in the production of various chemical products.

Mechanism of Action

1-(3-Fluorophenyl)-2-pentanol is compared with similar compounds such as 1-(3-fluorophenyl)ethanol and 1-(3-fluorophenyl)propanol. These compounds share the fluorophenyl group but differ in their alkyl chain length, which affects their chemical properties and applications.

Comparison with Similar Compounds

  • 1-(3-fluorophenyl)ethanol

  • 1-(3-fluorophenyl)propanol

  • 1-(3-fluorophenyl)butanol

This comprehensive overview provides a detailed understanding of 1-(3-Fluorophenyl)-2-pentanol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-fluorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-2-4-11(13)8-9-5-3-6-10(12)7-9/h3,5-7,11,13H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDYBXFODXZEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.